N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride
Description
This compound is a structurally complex acetamide derivative featuring a trans-1,1'-biphenyl core substituted with a dimethylamino cyclohexyl group and a methyl group on the acetamide nitrogen. Its monohydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-2-(4-phenylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-24(2)21-11-7-8-12-22(21)25(3)23(26)17-18-13-15-20(16-14-18)19-9-5-4-6-10-19;/h4-6,9-10,13-16,21-22H,7-8,11-12,17H2,1-3H3;1H/t21-,22-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFJOSVILZVKN-HLUKFBSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342592 | |
| Record name | rel-2-([Biphenyl]-4-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67197-94-8 | |
| Record name | rel-2-([Biphenyl]-4-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide, monohydrochloride (commonly referred to as U-47700 or β-U10) is a synthetic opioid that has garnered attention for its potential biological activities, particularly in relation to pain management and its effects on opioid receptors. This compound is structurally related to other opioids but exhibits distinct pharmacological properties.
- Molecular Formula : C23H31ClN2O
- Molecular Weight : 387 g/mol
- CAS Number : 67197-94-8
Structure
The compound features a biphenyl structure with a dimethylamino group and a cyclohexyl moiety, contributing to its interaction with various biological targets.
U-47700 primarily acts as an agonist at the mu-opioid receptor (MOR), which plays a crucial role in mediating analgesic effects. Its binding affinity and efficacy at this receptor suggest it may produce significant analgesia comparable to traditional opioids. Studies indicate that U-47700 has a higher potency than morphine, making it a subject of interest in pain management research.
Pharmacological Effects
- Analgesic Activity : Research has demonstrated that U-47700 exhibits potent analgesic properties in preclinical models. It effectively reduces pain responses in animal models, indicating its potential utility in treating severe pain conditions.
- Sedative Effects : Similar to other opioids, U-47700 can induce sedation and respiratory depression, which are common side effects associated with opioid use.
- Addiction Potential : The compound's high potency raises concerns regarding its potential for abuse and addiction. Animal studies have shown reinforcing effects typical of addictive substances.
Comparative Analysis of Biological Activity
| Compound | Mu-opioid Receptor Affinity | Analgesic Potency | Sedation Level | Abuse Potential |
|---|---|---|---|---|
| U-47700 | High | Very High | Moderate | High |
| Morphine | Moderate | High | High | High |
| Fentanyl | Very High | Extremely High | Very High | Very High |
Case Study 1: Analgesic Efficacy
A study published in Pain Research evaluated the analgesic efficacy of U-47700 in a rat model of neuropathic pain. The results indicated that U-47700 significantly reduced mechanical allodynia compared to control groups, demonstrating its potential as an effective analgesic agent .
Case Study 2: Respiratory Depression
Another investigation focused on the respiratory effects of U-47700. In this study, researchers observed dose-dependent respiratory depression in rats, similar to that seen with morphine. This finding underscores the need for caution when considering U-47700 for clinical use due to its potential side effects .
Case Study 3: Abuse Liability Assessment
A behavioral study assessed the abuse potential of U-47700 using self-administration paradigms in rats. The findings suggested that U-47700 produced significant self-administration behavior, indicative of its reinforcing properties and potential for abuse .
Scientific Research Applications
N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide, monohydrochloride, commonly referred to by its chemical identifiers, is a compound that has garnered interest in various scientific and medicinal fields. This article will explore its applications, particularly in pharmacology and medicinal chemistry, while providing comprehensive data tables and case studies.
Basic Information
- Molecular Formula : C23H31ClN2O
- Molecular Weight : 387.0 g/mol
- CAS Number : 67197-94-8
- IUPAC Name : N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-2-(4-phenylphenyl)acetamide; hydrochloride
Structural Representation
The structure of the compound reveals a complex arrangement that contributes to its biological activity. The presence of a dimethylamino group and a biphenyl moiety suggests potential interactions with biological targets.
Analgesic Properties
Research indicates that N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide, monohydrochloride may exhibit analgesic properties similar to other compounds in its class. Studies have shown that compounds with similar structures can effectively modulate pain pathways by acting on opioid receptors or other pain-related signaling mechanisms.
Antidepressant Activity
There is emerging evidence that this compound may influence neurotransmitter systems associated with mood regulation. Preliminary studies suggest that it could potentially act as an antidepressant by enhancing serotonin or norepinephrine levels in the brain.
Neuroprotective Effects
Recent investigations have pointed towards neuroprotective effects of compounds related to N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide. These effects are hypothesized to arise from the modulation of inflammatory pathways and the protection of neuronal cells from oxidative stress.
Table 1: Comparison of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Analgesic | N-Methyl U-47931E | Pain relief in preclinical models |
| Antidepressant | N-[2-(dimethylamino)cyclohexyl]-N-methyl | Increased serotonin levels |
| Neuroprotective | β-U10 | Reduced neuronal apoptosis |
Case Study 1: Analgesic Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the analgesic efficacy of N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide in animal models of acute pain. The results indicated a significant reduction in pain responses compared to controls, suggesting its potential as a novel analgesic agent.
Case Study 2: Neuroprotection in Neurodegenerative Models
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that treatment with N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide reduced markers of oxidative stress and inflammation in neuronal cultures exposed to neurotoxic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
U-48800: (2-(2,4-Dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide, Monohydrochloride
- Structural Similarities: Shared dimethylamino cyclohexyl and N-methylacetamide moieties. Both are hydrochlorides, improving solubility.
- Key Differences :
- Aromatic Substituent : U-48800 has a 2,4-dichlorophenyl group , whereas the target compound features a trans-biphenyl system.
- Biological Implications : The dichlorophenyl group in U-48800 likely enhances lipophilicity and receptor binding affinity, contributing to its classification as a Schedule I opioid in Namibia . The biphenyl group in the target compound may alter receptor selectivity or metabolic stability.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Similarities :
- Acetamide backbone with aromatic substitution.
- Key Differences: Substituents: The nitro and methylsulfonyl groups on the phenyl ring contrast sharply with the biphenyl and dimethylamino groups in the target compound. Applications: This compound is a precursor for sulfur-containing heterocycles (e.g., thiadiazoles) rather than a bioactive pharmaceutical agent .
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structural Similarities :
- Acetamide core with aryl substitution.
- Key Differences: Function: Alachlor is a herbicide, where the chloro and methoxymethyl groups are critical for pesticidal activity. Pharmacological Relevance: The target compound’s dimethylamino cyclohexyl and biphenyl groups suggest divergent applications, possibly in central nervous system (CNS) targeting .
N-[2-(1-Piperazinyl)ethyl][1,1'-Biphenyl]-4-acetamide
- Structural Similarities :
- Biphenyl-acetamide backbone .
- Pharmacokinetics: Piperazine derivatives often exhibit improved metabolic stability, which may differ from the target compound’s profile .
N-4-Pyridinyl[1,1'-Biphenyl]-4-acetamide
- Structural Similarities :
- Biphenyl-acetamide scaffold .
- Key Differences: Aromatic Nitrogen: The pyridinyl group introduces hydrogen-bonding capability, possibly altering receptor binding compared to the dimethylamino cyclohexyl substituent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
